Cyclobutanecarboxylic acid, 1-((4-methylphenyl)sulfonyl)-, ethyl ester
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Overview
Description
Cyclobutanecarboxylic acid, 1-((4-methylphenyl)sulfonyl)-, ethyl ester is a chemical compound with a complex structure that includes a cyclobutane ring, a carboxylic acid group, and a sulfonyl group attached to a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutanecarboxylic acid, 1-((4-methylphenyl)sulfonyl)-, ethyl ester typically involves multiple steps. One common method starts with the preparation of cyclobutanecarboxylic acid, which is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product. Advanced purification techniques like recrystallization and chromatography are often employed to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Cyclobutanecarboxylic acid, 1-((4-methylphenyl)sulfonyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Sodium hydride, alkyl halides; often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonyl derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclobutanecarboxylic acid, 1-((4-methylphenyl)sulfonyl)-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Cyclobutanecarboxylic acid, 1-((4-methylphenyl)sulfonyl)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, which can modulate the activity of enzymes or alter protein-protein interactions. This compound may also affect cellular pathways by influencing signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
Cyclobutanecarboxylic acid, 1-((4-methylphenyl)sulfonyl)-: Similar structure but without the ethyl ester group.
1-(4-Methylphenyl)cyclobutanecarboxylic acid: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
Uniqueness
Cyclobutanecarboxylic acid, 1-((4-methylphenyl)sulfonyl)-, ethyl ester is unique due to the presence of both the sulfonyl and ethyl ester groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry .
Properties
CAS No. |
160790-14-7 |
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Molecular Formula |
C14H18O4S |
Molecular Weight |
282.36 g/mol |
IUPAC Name |
ethyl 1-(4-methylphenyl)sulfonylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C14H18O4S/c1-3-18-13(15)14(9-4-10-14)19(16,17)12-7-5-11(2)6-8-12/h5-8H,3-4,9-10H2,1-2H3 |
InChI Key |
CTCKUDTVPBDAHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCC1)S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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